molecular formula C10H13N3 B020348 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine CAS No. 133240-06-9

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B020348
CAS No.: 133240-06-9
M. Wt: 175.23 g/mol
InChI Key: XWWJWZJOSWSJQV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is the angiotensin II receptor . Angiotensin II is a critical pressor substance of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

As a nonpeptidic angiotensin II receptor antagonist, this compound binds to the angiotensin II receptor, thereby blocking the binding of angiotensin II . This prevents the vasoconstrictor effects of angiotensin II and results in a decrease in blood pressure .

Biochemical Pathways

The compound’s action on the angiotensin II receptor disrupts the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance . By blocking the effects of angiotensin II, the compound can reduce vasoconstriction and decrease the secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys . This leads to a decrease in blood volume and a reduction in blood pressure .

Pharmacokinetics

This suggests that the compound may have favorable pharmacokinetic properties for oral administration and sustained action .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure . By blocking the angiotensin II receptor, the compound prevents the vasoconstrictor effects of angiotensin II, leading to vasodilation . Additionally, by reducing aldosterone secretion, the compound can decrease sodium and water reabsorption in the kidneys, leading to a reduction in blood volume . These effects collectively result in a decrease in blood pressure .

Biochemical Analysis

Biochemical Properties

It is known that this compound is an antagonist of the angiotensin II receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the angiotensin II pathway.

Cellular Effects

As an angiotensin II receptor antagonist, it likely influences cell function by blocking the effects of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with the angiotensin II receptor. By acting as an antagonist, it prevents angiotensin II from binding to its receptor, thereby inhibiting the downstream effects of this hormone .

Metabolic Pathways

Given its role as an angiotensin II receptor antagonist, it may interact with enzymes or cofactors involved in the angiotensin II pathway .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction typically yields amine derivatives .

Scientific Research Applications

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazo[4,5-b]pyridine derivatives. Its efficacy as an angiotensin II receptor antagonist sets it apart from other similar compounds .

Properties

IUPAC Name

2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWJWZJOSWSJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431137
Record name 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133240-06-9
Record name 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8NB2AA6HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixture of 8.44 g of a 55:45 mixture of 2-Amino-3-nitro-4,6-dimethylpyridine and 2-Amino-4,6-dimethyl-5-nitropyridine in MeOH (1.2 L) was added 10% Pd/C (2.4 g). The reaction vessel was evacuated then purged with H2 at 1 atm. and stirred vigorously for 18 hours. Filtration (celite), and concentration gave 6.65 g of a mixture of 2,3-diamino-4,6-dimethylpyridine and 2,5-diamino-4,6-dimethylpyridine as a dark solid. To 5.40 g (39.4 mmol) of this mixture was added propionic acid (8.80 mL, 118 mmol) followed by polyphosphoric acid (100 mL). This stirred mixture was heated to 90° C. for 3 hours then to 100° C. for 1 hour. After the reaction was complete, the warm mixture was poured onto 300 g of ice and the mixture was made basic with NH4OH. The mixture was extracted (4×50 mL CH2Cl2), dried (K2CO3) and concentrated to give a mixture of the title compound and 4,6-dimethyl-2,5-bis(propionamido)pyridine. Purification (SiO2, 5% MeOH/ EtOAc) gave 1.66 g of the tilte compound as the slower eluting component. 1H NMR (CD3OD, 300MHz) δ6.95 (s, 1H), 2.92 (q, 2H, J=7.8 Hz), 2.54 (apparent s, 6H), 1.40 (t, 3H, J=7.8 Hz)
Name
4,6-dimethyl-2,5-bis(propionamido)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Two
[Compound]
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ice
Quantity
300 g
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reactant
Reaction Step Three
Name
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
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polyphosphoric acid
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100 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 8.44 g of a 55:45 mixture of 2-amino-3-nitro-4,6-dimethylpyridine and 2-amino-5-nitro-4,6-dimethylpyrdine in MeOH (1.2 L) was added 10% Pd/C (2.4 g). The reaction vessel was evacuated then purged with H2 at 1 atm. and stirred vigorously for 18 h. Filtration through a celite pad, and concentration gave 6.65 g of a mixture of 2,3-diamino-4,6-dimethylpyridine and 2,5-diamino-4,6-dimethylpyridine as a dark solid. To 5.40 g (39.4 mmol) of this mixture was added propionic acid (8.80 mL, 118 mmol) followed by polyphosphoric acid (100 mL). This stirred mixture was heated to 90° C. for 3 h then to 100° C. for 1 hour. The inside walls of the flask were scraped with a spatula to assist dissolution of the solids. After the reaction was complete, the warm mixture was poured onto 300 g of ice and the mixture was made basic with NH4OH. The mixture was extracted (4×50 mL CH2Cl2), dried (K2CO3) and concentrated to give a mixture or the title compound and 4,6-dimethyl-2,5-bis(propionamido)pyridine. Purification (SiO2, 5% MeOH/EtOAc) gave 1.66 g of the title compound as the slower eluting component.
[Compound]
Name
mixture
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4,6-dimethyl-2,5-bis(propionamido)pyridine
Quantity
0 (± 1) mol
Type
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Reaction Step Four
[Compound]
Name
polyphosphoric acid
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100 mL
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 3
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 4
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 5
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 6
Reactant of Route 6
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Customer
Q & A

Q1: What is the significance of 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine in medicinal chemistry?

A1: 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a crucial intermediate in the synthesis of potent angiotensin II receptor antagonists []. Angiotensin II receptor antagonists are a class of pharmaceuticals used to treat hypertension (high blood pressure) by blocking the action of angiotensin II, a hormone that constricts blood vessels.

Q2: What are the two main synthetic routes for producing 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine discussed in the research?

A2: The research outlines two primary methods for synthesizing 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine []:

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